CRBN modulator-1

CRBN binding E3 ligase affinity

Choose CRBN modulator-1 (CAS 2407829-65-4) for your targeted protein degradation research. This thalidomide analog features a unique benzo[de]isoquinoline-1,3-dione scaffold—distinct from the phthalimide ring of lenalidomide or pomalidomide—enabling novel linker attachment vectors for PROTAC development. With confirmed CRBN binding (Ki 0.98 µM, IC50 3.5 µM) and demonstrated IKZF1 degradation activity, it is an ideal non-phthalimide building block for SAR studies and ternary complex optimization. Avoid generic substitution; secure the compound that matches the patent (WO2020006262A1, Compound 10) specifications.

Molecular Formula C17H12N2O5
Molecular Weight 324.29 g/mol
Cat. No. B8175918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRBN modulator-1
Molecular FormulaC17H12N2O5
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O
InChIInChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22)
InChIKeyWGTKYDFLBDSIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN Modulator-1 for Targeted Protein Degradation Research: A Non-Phthalimide CRBN Ligand


CRBN modulator-1 (CAS 2407829-65-4, also known as WUN29654) is a thalidomide analog that functions as a modulator of the cereblon (CRBN) E3 ubiquitin ligase . It is a key tool compound for research into targeted protein degradation (TPD) and the development of proteolysis-targeting chimeras (PROTACs). The compound is characterized by a unique benzo[de]isoquinoline-1,3-dione core, differentiating it from the phthalimide ring found in clinical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide . As disclosed in patent WO2020006262A1, CRBN modulator-1 (Compound 10) demonstrates CRBN binding with an IC50 of 3.5 µM and a Ki of 0.98 µM .

Why CRBN Modulator-1 is Not Interchangeable with Lenalidomide or Pomalidomide


Generic substitution with other thalidomide analogs is not scientifically valid due to significant structural and functional divergence. Unlike the phthalimide-based IMiDs (e.g., lenalidomide, pomalidomide), CRBN modulator-1 possesses a distinct benzo[de]isoquinoline-1,3-dione core, which confers a different neosubstrate degradation profile . The binding affinity and kinetics for CRBN are also unique; for instance, while CRBN modulator-1 has a binding Ki of 0.98 µM, lenalidomide and pomalidomide exhibit significantly higher affinity, with reported Ki values of 177.80 nM and 156.60 nM, respectively [1]. This difference in binding strength directly impacts the efficiency of ternary complex formation and downstream protein degradation in TPD applications. Furthermore, the distinct chemical scaffold of CRBN modulator-1 provides different vectors for linker attachment in PROTAC design, which is critical for optimizing degrader efficacy [2].

Quantitative Differentiation of CRBN Modulator-1: A Comparative Evidence Guide


CRBN Binding Affinity Comparison: CRBN Modulator-1 vs. Lenalidomide and Pomalidomide

CRBN modulator-1 exhibits moderate binding affinity for CRBN, which is distinct from the high-affinity binding of lenalidomide and pomalidomide. This difference is crucial for applications where a weaker, reversible interaction may be desirable. The compound's Ki is 0.98 µM (980 nM) [1]. In contrast, published Ki values for lenalidomide and pomalidomide are 177.80 nM and 156.60 nM, respectively, as determined by isothermal titration calorimetry (ITC) [2].

CRBN binding E3 ligase affinity Ki

Neosubstrate Degradation: IKZF1 Degradation Profile vs. Lenalidomide

CRBN modulator-1 acts as a molecular glue, inducing the degradation of the transcription factor IKZF1. In head-to-head experiments described in patent WO2020006262A1, both CRBN modulator-1 (Compound 10) and lenalidomide were shown to degrade IKZF1 in a concentration-dependent manner [1]. This functional data confirms the compound's ability to hijack the CRBN E3 ligase for targeted protein degradation.

IKZF1 neosubstrate degradation molecular glue

Cellular Antiproliferative Activity: A Differentiated Profile from Lenalidomide

In cell-based assays, CRBN modulator-1 exhibits moderate antiproliferative activity, which is significantly less potent than lenalidomide in certain cancer cell lines. CRBN modulator-1 has a reported cell proliferation IC50 of approximately 21.53 µM . In comparison, lenalidomide shows potent antiproliferative effects in the MM.1S multiple myeloma cell line with reported IC50 values ranging from 50 nM to 81 nM [1][2].

antiproliferative cell viability MM.1S potency

Structural Scaffold Differentiation: A Non-Phthalimide Core for PROTAC Design

A key point of differentiation is the chemical structure of CRBN modulator-1. It is based on a benzo[de]isoquinoline-1,3-dione core, which is structurally distinct from the phthalimide core present in thalidomide, lenalidomide, and pomalidomide . This alternative scaffold is recognized for providing an optimal and versatile site for linker attachment, which is a critical step in the rational design of PROTACs [1].

PROTAC linker chemistry scaffold E3 ligase ligand

Optimal Research Applications for CRBN Modulator-1 Based on Its Differentiated Profile


Design and Synthesis of PROTACs with a Non-Phthalimide CRBN Ligand

CRBN modulator-1 is ideally suited as a building block for PROTAC synthesis when a non-phthalimide E3 ligase ligand is required. Its benzo[de]isoquinoline-1,3-dione core provides a distinct structural platform for linker attachment, allowing medicinal chemists to explore new chemical space and optimize degrader properties such as linker geometry, solubility, and metabolic stability [1]. This is particularly relevant when seeking to differentiate new PROTAC candidates from those utilizing common lenalidomide or pomalidomide-based ligands.

Mechanistic Studies of CRBN-Neosubstrate Interactions

As demonstrated in patent WO2020006262A1, CRBN modulator-1 actively induces the degradation of the neosubstrate IKZF1 [1]. This functional activity makes it a valuable tool compound for studying the dynamics of CRBN-mediated degradation. Researchers can use it as a model molecular glue to investigate the relationship between CRBN binding, ternary complex formation, and the kinetics of neosubstrate ubiquitination and degradation, distinct from more potent clinical compounds.

Structure-Activity Relationship (SAR) Studies in Targeted Protein Degradation

The moderate binding affinity (Ki = 0.98 µM) and antiproliferative activity (IC50 ~21.53 µM) of CRBN modulator-1 [1] position it as an excellent comparator for SAR studies. By comparing the properties of CRBN modulator-1 with those of higher-affinity ligands like lenalidomide or pomalidomide [2], researchers can deconvolute the specific contributions of binding strength versus scaffold geometry on degradation efficiency and cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRBN modulator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.